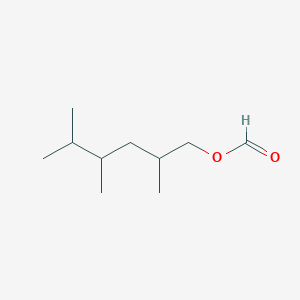
1-Hexanol, trimethyl-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, trimethyl-, formate, also known as 3,5,5-trimethyl-1-hexanol formate, is an organic compound with the molecular formula C10H20O2. It is a derivative of 1-hexanol, where the hydroxyl group is esterified with formic acid. This compound is used in various applications, including as a fragrance ingredient in cosmetics and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexanol, trimethyl-, formate can be synthesized through the esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, trimethyl-, formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and formic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3,5,5-trimethyl-1-hexanol and formic acid.
Reduction: 3,5,5-trimethyl-1-hexanol.
Oxidation: 3,5,5-trimethylhexanoic acid.
Scientific Research Applications
1-Hexanol, trimethyl-, formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a fragrance ingredient in cosmetics, personal care products, and household cleaning products.
Mechanism of Action
The mechanism of action of 1-hexanol, trimethyl-, formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then exert their effects on biological systems. The alcohol component, 3,5,5-trimethyl-1-hexanol, may interact with cellular membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-1-hexanol: The parent alcohol of the ester.
1-Hexanol: A similar alcohol with a straight-chain structure.
Hexyl formate: An ester of 1-hexanol with formic acid.
Uniqueness
1-Hexanol, trimethyl-, formate is unique due to its branched structure and the presence of the formate ester group. This structural feature imparts distinct physical and chemical properties, such as its fragrance profile and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
54140-17-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,4,5-trimethylhexyl formate |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(4)5-9(3)6-12-7-11/h7-10H,5-6H2,1-4H3 |
InChI Key |
MXGQOAGPWCOKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















